molecular formula C18H14N6O4 B2507232 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-42-4

3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2507232
CAS No.: 892481-42-4
M. Wt: 378.348
InChI Key: IFYBMBRUELTFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones (MADTP series), a class of small-molecule inhibitors targeting the Chikungunya virus (CHIKV) nonstructural protein nsP1 . This enzyme is critical for viral RNA capping, a process essential for viral replication and immune evasion. The compound’s structure comprises a triazolopyrimidinone core substituted at position 3 with a 3-methoxyphenyl group and at position 6 with a 4-nitrobenzyl moiety. These substituents are critical for its antiviral activity, as demonstrated by resistance mutations (e.g., P34S and T246A in nsP1) that disrupt compound binding .

Properties

IUPAC Name

3-(3-methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c1-28-15-4-2-3-14(9-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-5-7-13(8-6-12)24(26)27/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYBMBRUELTFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, emphasizing its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazolo-pyrimidine core with methoxy and nitro substituents. The presence of these substituents can significantly influence the biological activity of the compound.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity : Many studies have reported the anticancer properties of triazolo-pyrimidine derivatives. For instance, compounds within this class have shown effectiveness against various cancer cell lines, including lung, breast, and colon cancers.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against bacteria and fungi.
  • Enzyme Inhibition : Certain compounds act as inhibitors for various enzymes, which can be beneficial in treating diseases linked to enzyme dysfunction.

Anticancer Activity

In vitro studies have highlighted the potential of this compound in targeting cancer cells. The National Cancer Institute has conducted screenings that suggest this compound can inhibit the proliferation of several cancer cell lines.

Case Study: Antitumor Activity

A detailed study evaluated the antitumor activity of related triazolo-pyrimidine compounds using a panel of 60 cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, particularly against breast cancer (MDA-MB-468) and lung cancer (A549) cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression at the G2/M phase.

Cancer Cell LineIC50 (µM)Mechanism of Action
MDA-MB-4681.91Induction of apoptosis
A5493.28Cell cycle arrest at G2/M phase
GES-1 (normal)27.43Lower toxicity compared to cancer cells

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to effectively halt the cell cycle in specific phases, preventing further proliferation.
  • Enzyme Inhibition : Some derivatives function as inhibitors for critical enzymes involved in tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

The antiviral activity and selectivity of triazolopyrimidinones are highly dependent on substituents at positions 3 and 6 of the core scaffold. Below is a detailed comparison with key analogs:

MADTP-314

  • Structure : 3-(3-Methoxyphenyl)-6-benzyl substitution.
  • Activity : Prototype of the MADTP series, with EC₅₀ values of 0.8–2.5 µM against CHIKV. Resistance mutations (P34S and T246A) confirm direct interaction with nsP1 .

Compound 2 (Ethyl-Substituted Analog)

  • Structure: Ethyl group at position 5 of the triazolopyrimidinone core.
  • Activity : 10-fold higher potency than early lead compounds, emphasizing the role of hydrophobic substituents in enhancing antiviral efficacy .
  • Key Difference : The target compound lacks position 5 modifications but compensates with optimized aryl and benzyl groups at positions 3 and 6 .

3-(4-Chlorobenzyl)-6-(3-(2-Ethoxyphenyl)-Oxadiazolylmethyl) Analog

  • Structure : 4-Chlorobenzyl at position 3 and a 2-ethoxyphenyl-oxadiazole at position 4.
  • Activity: Not directly tested against CHIKV but structurally analogous. The chloro and ethoxy groups may alter solubility and target engagement compared to the nitrobenzyl group in the target compound .

3-(4-Methoxybenzyl)-5-Thioxo Derivatives

  • Structure : 4-Methoxybenzyl at position 3 and a thio group at position 5.
  • Activity : Evaluated for anticancer effects (IC₅₀: 12–18 µM against MCF-7 cells). The shift from antiviral to anticancer activity underscores how substituent modifications redirect biological targeting .

Structure-Activity Relationship (SAR) Insights

Substituent Position Key Modifications Impact on Activity
Position 3 (Aryl Group) Meta-substituted aryl (e.g., 3-methoxy) Critical for antiviral activity; removal or para-substitution reduces potency .
Position 6 (Benzyl Group) Electron-withdrawing groups (e.g., NO₂) Enhances binding to nsP1; nitro groups improve metabolic stability and target affinity .
Position 5 Alkyl or thio groups Increases potency but may reduce selectivity; not present in the target compound .

Pharmacological and Resistance Profiles

  • Resistance Mutations : P34S and T246A in CHIKV nsP1 reduce the target compound’s efficacy by altering the enzyme’s binding pocket .
  • Selectivity : The compound spares host mRNA capping mechanisms, unlike broad-spectrum capping inhibitors .
  • Comparative Toxicity : Derivatives with hydrophilic substituents (e.g., glycosyl groups in ) exhibit lower cytotoxicity than nitro-containing analogs .

Preparation Methods

Intermediate Synthesis Using 3-Amino-5-Thiol-1,2,4-Triazole

3-Amino-5-thiol-1,2,4-triazole reacts with 4-nitrobenzyl bromide in the presence of triethylamine to yield the thioether intermediate. This step achieves a 72–96% yield under reflux conditions in ethanol. The reaction mechanism involves nucleophilic displacement of the bromide by the thiol group, facilitated by the base.

Cyclocondensation with Carbonyl Components

The intermediate is heated with 3-methoxybenzaldehyde and ethyl acetoacetate in dimethylformamide (DMF) at 130–160°C for 15–20 minutes. This one-pot reaction forms the triazolo[4,5-d]pyrimidine core via sequential Knoevenagel condensation, Michael addition, and cyclodehydration. The crude product is purified via silica-gel chromatography, yielding 65–78% of the core structure.

Alkylation with the 4-Nitrobenzyl Group

The 4-nitrobenzyl moiety is introduced at position 6 through N-alkylation or Mitsunobu reactions.

N-Alkylation Using 4-Nitrobenzyl Bromide

The triazolopyrimidine core is treated with 4-nitrobenzyl bromide in acetonitrile at 80°C for 12 hours, using potassium carbonate as a base. This method provides a 70% yield but may require chromatographic purification to remove dialkylated byproducts.

Mitsunobu Reaction for Sterically Hindered Sites

For improved selectivity, the Mitsunobu reaction employs 4-nitrobenzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This approach achieves 82% yield by leveraging the mild conditions to preserve the nitro group.

Optimization and Scalability of the Synthesis

Solvent and Temperature Effects

DMF enhances reaction rates in cyclocondensation but complicates purification. Switching to ethanol or methanol reduces side products, albeit with a 10–15% decrease in yield.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings improve aryl group incorporation, while copper-based systems are cost-effective for scale-up.

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 8.17 (d, J = 8.6 Hz, 2H) confirm the 4-nitrobenzyl group.
  • IR : Absorptions at 1522 cm⁻¹ (NO₂ asymmetric stretch) and 1348 cm⁻¹ (NO₂ symmetric stretch) validate nitro group retention.
  • HRMS : Observed [M + H]⁺ at m/z 406.1124 matches the theoretical value (Δ = 1.2 ppm).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Biginelli Cyclization 78 92 One-pot, scalable Requires high-temperature DMF
Ullmann Coupling 58 88 Regioselective Copper residue contamination
Mitsunobu Alkylation 82 95 Mild conditions Costly reagents

Q & A

Q. What are the established synthetic routes for synthesizing 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

The synthesis typically involves oxidative cyclization of hydrazine intermediates or coupling reactions between triazolopyrimidine cores and substituted benzyl groups. Key steps include:

  • Oxidative ring closure : Sodium hypochlorite in ethanol at room temperature can facilitate cyclization, yielding the triazolopyrimidine core (73% yield in analogous compounds) .
  • Substituent introduction : The 4-nitrobenzyl group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Purification : Chromatography or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%) .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Peaks for methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and nitrobenzyl (δ 7.5–8.2 ppm for aromatic protons) groups validate substituent positions .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
    • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., triazole-pyrimidine fusion at 115–125°) to confirm stereochemistry .
    • HPLC-MS : Quantifies purity (>98%) and detects impurities via retention time and m/z (e.g., [M+H]+ = 420.3) .

Q. What are the primary pharmacological targets or pathways associated with this compound?

Triazolopyrimidines are known to inhibit enzymes like phosphodiesterases (PDEs) and kinases. Specifically:

  • PDE4 inhibition : The nitrobenzyl group enhances binding to the catalytic domain (IC₅₀ ~50 nM in PDE4B1 assays) .
  • Kinase modulation : The methoxyphenyl moiety may interact with ATP-binding pockets in tyrosine kinases (e.g., EGFR inhibition reported in analogues) .

Advanced Research Questions

Q. How do structural modifications to the triazolopyrimidine core affect enzyme inhibitory activity?

  • Methoxyphenyl substitution : Electron-donating groups (e.g., -OCH₃) increase electron density on the triazole ring, enhancing π-π stacking with aromatic residues in PDE4 (e.g., 10-fold higher potency vs. unsubstituted analogues) .
  • Nitrobenzyl vs. halogenated benzyl : Nitro groups improve solubility and hydrogen bonding (e.g., ΔGbind = -9.2 kcal/mol in docking studies) but may reduce metabolic stability .
  • Core rigidity : Fused triazole-pyrimidine systems restrict conformational flexibility, improving target selectivity (e.g., >100x selectivity over PDE3) .

Q. What strategies optimize reaction yield when competing side reactions occur during synthesis?

  • Temperature control : Maintaining 0–5°C during nitrobenzyl introduction minimizes nitro group reduction .
  • Stepwise purification : Silica gel chromatography (hexane/EtOAc gradient) isolates intermediates before cyclization, reducing byproducts .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency (yield increase from 45% to 72%) .

Q. How should researchers address contradictions in bioactivity data across assay systems?

  • Assay standardization :
  • Use identical cell lines (e.g., HEK293 for PDE4) and substrate concentrations (e.g., 1 µM cAMP) to minimize variability .
    • Data normalization :
  • Express IC₅₀ values relative to positive controls (e.g., rolipram for PDE4) to account for inter-assay differences .
    • Orthogonal validation :
  • Confirm enzyme inhibition (e.g., PDE4B1 IC₅₀) with cellular assays (e.g., TNF-α suppression in macrophages) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in cytotoxicity profiles between in vitro and in vivo models?

  • Metabolic stability : Test hepatic microsomal stability (e.g., t₁/₂ >60 min in human liver microsomes) to identify rapid degradation in vivo .
  • Plasma protein binding : Measure free fraction (e.g., fu = 5–10%) to adjust effective concentrations .
  • Species-specific differences : Compare murine vs. human CYP450 metabolism using recombinant enzymes .

Structure-Activity Relationship (SAR) Table

Modification SiteEffect on ActivityExample DataReference
3-Methoxyphenyl↑ PDE4 inhibition (IC₅₀ = 50 nM)10x potency vs. phenyl analogue
4-Nitrobenzyl↑ Solubility (LogP = 2.1)2-fold higher aqueous solubility
Triazole N2 methylation↓ Kinase selectivity50% reduced EGFR binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.